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Compound of Interest

Compound Name: 1-Bromo-4-phenylbutane

Cat. No.: B079780

An In-depth Technical Guide to 1-Bromo-4-
phenylbutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and
synthesis of 1-Bromo-4-phenylbutane, a key intermediate in pharmaceutical and organic
synthesis.

Molecular Structure and Formula

1-Bromo-4-phenylbutane is a halogenated organic compound featuring a phenyl group
attached to a four-carbon butane chain, with a bromine atom at the terminal position.[1] Its
chemical structure renders it both aromatic and aliphatic in nature.

Molecular Formula: C1oH13Br

IUPAC Name: (4-bromobutyl)benzene[2]

CAS Number: 13633-25-5

Synonyms: 4-Phenylbutyl bromide, (4-Bromobutyl)benzene

Caption: Molecular Structure of 1-Bromo-4-phenylbutane.
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Physicochemical Properties

1-Bromo-4-phenylbutane is a colorless to pale yellow liquid with a faint, characteristic odor.[1]
It is sparingly soluble in water but miscible with common organic solvents like ethanol and
ether.[1]

Property Value Reference
Molecular Weight 213.11 g/mol [3]
Density 1.214 g/cm3 [2]
Boiling Point 131-133 °C at 12 mmHg [2]
Refractive Index 1.539 [2]
Vapor Pressure 0.0153 mmHg at 25 °C [2]
Solubility in Water Slightly soluble [2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-Bromo-4-
phenylbutane.

Mass Spectrometry

The mass spectrum of 1-Bromo-4-phenylbutane is characterized by the presence of two
molecular ion peaks of similar intensity at m/z 212 and 214, corresponding to the two naturally
occurring isotopes of bromine (7°Br and 8!Br). The base peak is typically observed at m/z 91,
corresponding to the tropylium ion (C7H7*), a common fragment for alkylbenzenes.

m/z Identity
91 [C7HA]*
65 [CsHs]*
92 [C7Hs]*
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Data sourced from PubChem.[3]

NMR Spectroscopy

H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of
the phenyl group, typically in the range of 7.1-7.3 ppm. The aliphatic protons of the butyl chain
will appear as multiplets further upfield. The methylene group attached to the bromine atom (-
CH:2Br) is expected to be the most downfield of the aliphatic protons, likely in the 3.4-3.6 ppm
region.

13C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic
carbons. The carbons of the phenyl ring will resonate in the aromatic region (around 125-142
ppm). The aliphatic carbons will appear at higher field, with the carbon bonded to the bromine
atom being the most deshielded of the aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Bromo-4-phenylbutane will exhibit characteristic absorption bands.
Aromatic C-H stretching vibrations are expected just above 3000 cm~1, while aliphatic C-H
stretching will be observed just below 3000 cm~*. The C-Br stretching vibration typically
appears in the fingerprint region, around 550-750 cm~1. Aromatic C=C stretching vibrations will
be visible in the 1450-1600 cm~1 region.

Experimental Protocols: Synthesis

Several methods for the synthesis of 1-Bromo-4-phenylbutane have been reported. Below
are two common protocols.

Synthesis from 4-Phenylbutanol via Nucleophilic
Substitution

This method involves the conversion of the hydroxyl group of 4-phenylbutanol into a good
leaving group, followed by substitution with a bromide ion.

4-Phenylbutanol HBr or PBrs >E—Bromo—4—phenylbutan9
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Click to download full resolution via product page
Caption: Synthesis of 1-Bromo-4-phenylbutane from 4-Phenylbutanol.

Protocol: A detailed experimental procedure involves the reaction of 4-phenylbutanol with
hydrobromic acid.

e To a 250 ml three-necked flask, add 10 g of 4-phenylbutanol and 44 g of hydrobromic acid.
e Add 2 g of a POM-CsNa catalyst. The system should appear as a light yellow mixture.
e Mechanically stir the mixture under light protection and heat to reflux for 12 hours.

 After the reaction, the system will be yellow and viscous. Cool the mixture to room
temperature.

¢ Adjust the pH of the system to 7 with a saturated NazCOs solution and stir for 30 minutes.

o Perform a liquid-liquid extraction. The organic phase is extracted with dichloromethane until
the aqueous layer is colorless and transparent.

e Dry the combined organic extracts over anhydrous sodium sulfate.

o Evaporate the dichloromethane to yield the pale yellow product, 1-bromo-4-phenylbutane.

Synthesis from Benzene and 4-Bromobutyryl Halide

This two-step process involves a Friedel-Crafts acylation followed by a reduction.

Step 1: Friedel-Crafts Acylation Step 2: Reduction

(Benzenezl—Bromobutyryl halide LEBAEY 4-Bromobutyrophenone Hz, Metal Catalyst E—Bromo—4—phenylbutana

Click to download full resolution via product page

Caption: Two-step synthesis of 1-Bromo-4-phenylbutane.
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Protocol:

» Friedel-Crafts Acylation: React 4-bromobutyryl halide with benzene in the presence of a
Lewis acid (e.g., AICI3) to produce 4-bromobutyrophenone.

e Reduction: The resulting 4-bromobutyrophenone is then reacted with hydrogen gas in the
presence of a metal catalyst (e.g., palladium on carbon) to reduce the ketone to a methylene
group, yielding 1-bromo-4-phenylbutane.

This method is advantageous as it can avoid the production of dialkylated byproducts that can
occur in other synthetic routes involving benzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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